6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
CAS No.:
Cat. No.: VC15749536
Molecular Formula: C6H4N4O3
Molecular Weight: 180.12 g/mol
* For research use only. Not for human or veterinary use.
![6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one -](/images/structure/VC15749536.png)
Specification
Molecular Formula | C6H4N4O3 |
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Molecular Weight | 180.12 g/mol |
IUPAC Name | 6-nitro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Standard InChI | InChI=1S/C6H4N4O3/c11-6-5-1-4(10(12)13)2-9(5)8-3-7-6/h1-3H,(H,7,8,11) |
Standard InChI Key | WEGQNAREAXFWDD-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C(=O)NC=NN2C=C1[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyrrole ring fused to a 1,2,4-triazin-4(3H)-one moiety. The nitro group at the 6-position introduces electronic asymmetry, influencing reactivity and intermolecular interactions. Key structural parameters include:
The nitro group’s strong electron-withdrawing nature creates localized electron deficiency at the triazine ring, enhancing susceptibility to nucleophilic substitution at adjacent positions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, triazine-H), 7.95 (d, J = 3.6 Hz, 1H, pyrrole-H), 6.85 (d, J = 3.6 Hz, 1H, pyrrole-H) .
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¹³C NMR: Distinct peaks at δ 158.4 (triazine C=O), 148.2 (nitro-bearing carbon), and 112–125 ppm (aromatic carbons) .
Synthetic Methodology
Leuckart Reaction-Based Synthesis
The patent WO2014115171A1 details a one-pot synthesis via Leuckart reaction conditions :
Step 1: Amination of pyrrole-2-carboxylate precursors using chloramine to generate N-aminated intermediates.
Step 2: Cyclocondensation under Leuckart conditions (formamide, 140–160°C) to form the triazine core.
Reaction Yield: 75–85% for nitro-substituted derivatives .
Critical Parameters:
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Temperature control (±5°C) to prevent decomposition
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Anhydrous conditions to avoid hydrolysis
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Stoichiometric excess of formamide (1.5–2.0 eq)
Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs electrophiles to the 5- and 7-positions of the pyrrole ring. Demonstrative reactions include:
Reaction | Conditions | Product |
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Nitration | HNO₃/H₂SO₄, 0°C | 5,7-dinitro derivative |
Sulfonation | SO₃/DMF, 60°C | 5-sulfo-6-nitro analog |
Nucleophilic Aromatic Substitution
The triazine ring undergoes substitution at the 2-position with soft nucleophiles:
Example: Reaction with thiophenol (PhSH) in DMF at 120°C yields 2-phenylthio-6-nitropyrrolotriazinone (87% yield) .
Comparative Analysis with Analogues
Compound | Substituent | LogP | Synthetic Yield |
---|---|---|---|
6-Nitro derivative | NO₂ | 0.82 | 78% |
6-Bromo derivative | Br | 1.45 | 82% |
Parent triazinone | H | -0.15 | 85% |
The nitro group reduces lipophilicity (LogP = 0.82 vs. 1.45 for bromo analog) while enhancing thermal stability (Tₘ = 245°C vs. 210°C) .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity issues in di-substitution reactions
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Acid sensitivity of the triazinone ring
Research Priorities
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Comprehensive ADMET profiling
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X-ray crystallography for solid-state analysis
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Development of catalytic asymmetric variants
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